6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate
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Overview
Description
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its chromen-2-one core structure, which is substituted with a chlorine atom at the 6th position, a propyl group at the 4th position, and a furoate ester at the 7th position. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Propylation: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base.
Chemical Reactions Analysis
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Comparison with Similar Compounds
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate can be compared with other coumarin derivatives, such as:
Warfarin: A well-known anticoagulant used in the treatment of blood clots.
Dicoumarol: Another anticoagulant with a similar mechanism of action to warfarin.
4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate: A synthetic intermediate used in the synthesis of various coumarin derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Biological Activity
6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-furoate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features a chromene backbone, which is known for its versatility in biological applications. The presence of the chloro and furoate groups contributes to its unique pharmacological properties.
Anticancer Activity
Research indicates that derivatives of 2H-chromenes, including this compound, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of tubulin polymerization : Compounds in this class disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
- Activation of caspases : They trigger the caspase cascade, which is crucial for the execution phase of apoptosis .
Case Study : In vitro studies demonstrated that certain analogs led to a marked reduction in cell migration and invasion in breast cancer cell lines, indicating their potential as therapeutic agents against metastatic cancer .
Antimicrobial Activity
The antimicrobial properties of chromene derivatives have also been explored. Studies have reported that these compounds can inhibit various bacterial strains, showcasing their potential as new antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or function .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. These compounds demonstrate the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications at specific positions on the chromene scaffold can enhance potency and selectivity against various biological targets:
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between this compound and its biological targets. These studies reveal that:
Properties
IUPAC Name |
(6-chloro-2-oxo-4-propylchromen-7-yl) furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO5/c1-2-4-10-7-16(19)22-14-9-15(12(18)8-11(10)14)23-17(20)13-5-3-6-21-13/h3,5-9H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHBIENEIVZQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.